Sodium 2-hydroxy-3-methylbutyrate

Catalog No.
S13206636
CAS No.
57768-96-4
M.F
C5H9NaO3
M. Wt
140.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-hydroxy-3-methylbutyrate

CAS Number

57768-96-4

Product Name

Sodium 2-hydroxy-3-methylbutyrate

IUPAC Name

sodium;2-hydroxy-3-methylbutanoate

Molecular Formula

C5H9NaO3

Molecular Weight

140.11 g/mol

InChI

InChI=1S/C5H10O3.Na/c1-3(2)4(6)5(7)8;/h3-4,6H,1-2H3,(H,7,8);/q;+1/p-1

InChI Key

CPGHJLCKGBLVMB-UHFFFAOYSA-M

Canonical SMILES

CC(C)C(C(=O)[O-])O.[Na+]

Sodium 2-hydroxy-3-methylbutyrate is a sodium salt derived from (S)-2-hydroxy-3-methylbutyric acid, which has the molecular formula C5H9NaO3\text{C}_5\text{H}_9\text{NaO}_3 and a CAS number of 54641-19-9. This compound is closely related to the amino acid leucine and is recognized for its potential roles in metabolism and biochemistry. As a chiral molecule, it plays a significant part in various metabolic pathways, particularly those involving branched-chain amino acids. Its structure features a hydroxyl group and a methyl group, contributing to its unique properties and reactivity in chemical processes .

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The carboxylate group can be reduced to form an alcohol, employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The sodium ion can be replaced by other cations in metathesis reactions, leading to various derivatives depending on the cation used .

Reaction Pathways

Common products formed through these reactions include:

  • From oxidation: 2-oxo-3-methylbutyrate.
  • From reduction: 2-hydroxy-3-methylbutanol.
  • From substitution: Products vary based on the cation involved.

Sodium 2-hydroxy-3-methylbutyrate exhibits significant biological activity, primarily as a metabolic intermediate in the leucine catabolic pathway. It is involved in the conversion to acetoacetate and acetyl-CoA, which are critical for energy production in cellular respiration. This compound has been studied for its potential benefits in muscle metabolism and as a dietary supplement, particularly in enhancing exercise performance and recovery .

The synthesis of sodium 2-hydroxy-3-methylbutyrate typically involves the neutralization of (S)-2-hydroxy-3-methylbutyric acid with sodium hydroxide:

 S 2 hydroxy 3 methylbutyric acid+NaOHSodium 2 hydroxy 3 methylbutyrate+H2O\text{ S 2 hydroxy 3 methylbutyric acid}+\text{NaOH}\rightarrow \text{Sodium 2 hydroxy 3 methylbutyrate}+\text{H}_2\text{O}

This reaction is generally performed in an aqueous medium at room temperature. For industrial production, methods are optimized for large-scale operations, utilizing continuous reactors and efficient separation techniques to isolate the product .

Sodium 2-hydroxy-3-methylbutyrate has diverse applications across various fields:

  • Scientific Research: Used as a chiral building block in organic synthesis and as a metabolic intermediate in studies related to leucine metabolism.
  • Medicine: Investigated for its potential role in muscle metabolism and recovery, particularly among athletes.
  • Industry: Employed in the production of biodegradable polymers and as a precursor for various chemical syntheses .

Research on sodium 2-hydroxy-3-methylbutyrate includes its interactions within metabolic pathways. It has been shown to influence enzyme activities related to branched-chain amino acids, such as branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase. These interactions underline its significance in metabolic regulation and energy production processes .

Several compounds share structural similarities with sodium 2-hydroxy-3-methylbutyrate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Sodium (S)-2-hydroxybutyrateLacks the methyl group at the third carbonSimpler structure with different metabolic roles
Sodium (S)-3-hydroxybutyrateHydroxyl group at the third carbonAlters metabolic pathways differently
Sodium (S)-2-hydroxy-4-methylpentanoateAdditional carbon in the chainBroader structural complexity affecting reactivity

Uniqueness

Sodium 2-hydroxy-3-methylbutyrate's unique structure allows it to specifically participate in the leucine metabolic pathway, distinguishing it from other similar compounds that may not share this specific role or application. Its involvement in energy metabolism further highlights its importance compared to other derivatives .

Diazotization Reaction Mechanisms for α-Hydroxy Acid Synthesis

The diazotization pathway represents one of the most efficient and mechanistically well-understood approaches for synthesizing alpha-hydroxy acids, including sodium 2-hydroxy-3-methylbutyrate [5] [8]. The fundamental mechanism involves the transformation of amino acid precursors through diazotization followed by nucleophilic displacement, resulting in the formation of alpha-hydroxy acid derivatives with retained stereochemistry [5].

The diazotization process commences with the formation of nitrous acid from sodium nitrite and mineral acid, generating the reactive nitrosonium ion that subsequently attacks the amino group [34]. Following diazotization, the carboxylic acid displaces the nitrogen to form an alpha lactone intermediate with inversion of configuration [5]. The mechanism proceeds through a double inversion pathway, ensuring stereochemical retention in the final alpha-hydroxy acid product [5] [16].

Recent investigations have demonstrated that aliphatic amino acid diazotization, previously considered unsuitable for preparative purposes, can be effectively utilized when conducted in hexafluoroisopropanol as the reaction medium [8]. This breakthrough enables the selective transformation of aliphatic amines into carbocation intermediates that are subsequently trapped in a controlled manner, facilitating high-yield alpha-hydroxy acid synthesis [8].

Sodium Nitrite Stoichiometry Optimization in Carboxylation

The optimization of sodium nitrite stoichiometry in diazotization reactions represents a critical parameter for maximizing yield and minimizing side product formation [35] [36]. Systematic investigation of sodium nitrite equivalents reveals optimal conditions that balance reaction efficiency with product purity.

Sodium Nitrite EquivalentsSulfuric Acid EquivalentsTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1.02.0023385
1.53.0044588
2.04.0565491
2.55.0584887
3.06.010124283

The data demonstrates that 2.0 equivalents of sodium nitrite with 4.0 equivalents of sulfuric acid at 5°C provides optimal conditions, yielding 54% product with 91% purity [36]. Excess sodium nitrite beyond this optimum leads to decreased yields due to competitive side reactions and increased formation of nitrogen oxides [35] [37].

The mechanistic basis for this optimization stems from the requirement for precise stoichiometric control in the formation of the nitrosonium ion intermediate [37]. The reaction proceeds through generation of the reactive nitrosonium cation from nitrite and two acidic protons, making the acid-to-nitrite ratio crucial for efficient diazonium salt formation [36] [38].

Catalytic Efficiency of Sulfuric vs. Acetic Acid Media

Comparative analysis of sulfuric acid versus acetic acid media in diazotization carboxylation reveals significant differences in catalytic efficiency and reaction selectivity [7] [36]. Sulfuric acid demonstrates superior performance in terms of conversion rates and product selectivity, while acetic acid offers advantages in terms of reaction mildness and reduced side product formation.

Acid MediumConcentration (M)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Side Products (%)
Sulfuric Acid2.05476919
Sulfuric Acid4.05489946
Acetic Acid2.0258527822
Acetic Acid4.0258688515
Mixed (H₂SO₄/AcOH)2.0156828812

Sulfuric acid media achieves superior conversion rates of 89% with 94% selectivity when employed at 4.0 molar concentration [7]. The enhanced efficiency of sulfuric acid results from its stronger acidity, which facilitates more complete protonation of nitrite to generate the nitrosonium ion [34] [37]. Additionally, the higher acidity stabilizes the diazonium intermediate, reducing decomposition pathways that lead to side product formation [38].

Acetic acid media, while providing lower conversion rates, offers advantages in terms of functional group tolerance and reduced substrate degradation [7]. The milder acidic conditions of acetic acid make it particularly suitable for substrates containing acid-sensitive functional groups [14]. Mixed acid systems combining sulfuric and acetic acids provide a compromise, achieving 82% conversion with 88% selectivity while maintaining moderate reaction conditions [7].

Protection-Deprotection Strategies for Functional Group Preservation

The synthesis of sodium 2-hydroxy-3-methylbutyrate often requires sophisticated protection-deprotection strategies to preserve functional group integrity during multi-step synthetic sequences [9] [11]. These strategies become particularly critical when dealing with polyfunctional substrates where selective reactivity must be achieved [43].

Protection-deprotection protocols serve to temporarily mask reactive functional groups, enabling chemoselective transformations at desired sites while preventing unwanted side reactions [12] [13]. The selection of appropriate protecting groups depends on stability requirements under reaction conditions, ease of introduction and removal, and compatibility with subsequent synthetic steps [11] [40].

Functional GroupProtecting GroupProtection ConditionsProtection Yield (%)Deprotection ConditionsDeprotection Yield (%)
HydroxylTBDMS etherTBDMSCl/imidazole92TBAF/THF89
CarboxylMethyl esterMeOH/H₂SO₄88LiOH/H₂O92
AminoBoc carbamateBoc₂O/Et₃N95TFA/CH₂Cl₂93
CarbonylEthylene glycol ketalEthylene glycol/H⁺85H⁺/H₂O82
ThiolThioesterR-COCl/Et₃N90LiAlH₄/THF87

The tert-butyldimethylsilyl protecting group for hydroxyl functions demonstrates excellent stability under basic and nucleophilic conditions while remaining readily cleavable with fluoride sources [9] [12]. This protection strategy proves particularly valuable in the synthesis of alpha-hydroxy acid derivatives where hydroxyl group preservation is essential [33].

Esterification Techniques for Intermediate Stabilization

Esterification represents a fundamental strategy for intermediate stabilization during the synthesis of sodium 2-hydroxy-3-methylbutyrate derivatives [14] [15]. Various esterification methodologies offer distinct advantages in terms of reaction conditions, substrate scope, and stereochemical outcomes [18] [32].

Esterification MethodCoupling ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (%)
SteglichDIC/DMAPDCM25128595
FischerH₂SO₄MeOH658780
MukaiyamaMNBADMC60248392
DCC/DMAPDCC/DMAPDCM25168894
EDC/HOBtEDC/HOBtDMF25128291

The Steglich esterification methodology demonstrates exceptional performance in terms of stereochemical retention, achieving 95% enantiomeric excess while maintaining high yield [14] [18]. This method utilizes N,N'-diisopropylcarbodiimide and 4-dimethylaminopyridine as coupling reagents, enabling efficient ester formation under mild conditions [14].

Recent advances in green chemistry have led to the development of environmentally sustainable esterification protocols employing acetonitrile as a non-halogenated solvent system [14]. These protocols eliminate the need for chromatographic purification through optimized extraction and washing procedures, achieving comparable yields to traditional methods while reducing environmental impact [18].

The Mukaiyama esterification technique offers particular advantages for the synthesis of sterically hindered esters, utilizing 2-methyl-6-nitrobenzoic anhydride as an efficient coupling reagent [18]. This methodology demonstrates excellent functional group tolerance and provides high enantiomeric excess values, making it suitable for the preparation of optically active alpha-hydroxy acid derivatives [32].

The catalytic hydrogenation approach for ester synthesis from alpha-keto ester precursors represents an alternative pathway that achieves 92% yield under mild conditions [15]. This method employs ruthenium-based catalysts in methanol under hydrogen atmosphere, providing excellent chemoselectivity and stereochemical control [15].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

140.04493843 g/mol

Monoisotopic Mass

140.04493843 g/mol

Heavy Atom Count

9

UNII

4M5OTC1X2O

Dates

Modify: 2024-08-10

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